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Introduction
Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase

(HDAC) inhibitor that has shown promise in preclinical and clinical studies as a potential anti-

cancer agent. As a hydroxamic acid-based HDAC inhibitor, its mechanism of action involves

binding to the zinc-containing catalytic domain of HDAC enzymes, leading to their inhibition.

This inhibition results in the accumulation of acetylated histones and other non-histone

proteins, which in turn modulates gene expression and various cellular processes, ultimately

leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. This technical

guide provides a comprehensive overview of the HDAC inhibition profile of Ivaltinostat,

including its effects on various HDAC isoforms, its impact on cellular pathways, and detailed

methodologies for key experimental procedures.

HDAC Inhibition Profile
Ivaltinostat is characterized as a pan-HDAC inhibitor, demonstrating activity against multiple

HDAC isoforms. While a complete enzymatic inhibition profile with specific IC50 values across

all HDAC isoforms is not extensively detailed in publicly available literature, preclinical studies

have provided insights into its potent inhibitory activity against several key HDACs.
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One study has reported that Ivaltinostat (referred to as CG-745 in the publication) exhibits a

potent inhibitory effect on Class I and IIb HDACs, with activity at concentrations below 0.1 µM

for HDAC1, HDAC2, HDAC3, and HDAC6.[1] The same study noted that the inhibitory

concentration (IC50) of Ivaltinostat was approximately 10 times lower than that of other

established HDAC inhibitors like entinostat, vorinostat, and resminostat, highlighting its

significant potency.[1]

Table 1: Ivaltinostat (CG-745) Enzymatic Inhibition Data

HDAC Isoform Inhibitory Concentration

HDAC1 < 0.1 µM

HDAC2 < 0.1 µM

HDAC3 < 0.1 µM

HDAC6 < 0.1 µM

Note: Data is derived from a single preclinical study and a complete inhibitory profile against all

HDAC isoforms is not publicly available.

Cellular Anti-proliferative Activity
Ivaltinostat has demonstrated significant anti-proliferative effects across a range of cancer cell

lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition vary

depending on the cancer type and specific cell line.

Table 2: Ivaltinostat Cellular IC50 Values for Proliferation Inhibition
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Cancer Type Cell Line IC50 (µM)
Duration of
Treatment (hours)

Prostate Cancer LNCaP Not specified 48

Prostate Cancer DU145 Not specified 48

Prostate Cancer PC3 Not specified 48

Cholangiocarcinoma SNU-1196 0.63 72

Cholangiocarcinoma SNU-1196/GR 0.93 72

Cholangiocarcinoma SNU-308 1.80 72

Pancreatic Cancer BxPC3 2.4 72

Pancreatic Cancer Cfpac-1 10.7 72

Pancreatic Cancer HPAC 7.4 72

Non-Small Cell Lung

Cancer
A549 < 3 Not specified

Non-Small Cell Lung

Cancer
Calu6 < 3 Not specified

Non-Small Cell Lung

Cancer
HOP92 < 3 Not specified

Non-Small Cell Lung

Cancer
H522 < 3 Not specified

Mechanism of Action and Signaling Pathways
The primary mechanism of action of Ivaltinostat is the inhibition of HDAC enzymes, which leads

to an increase in the acetylation of histone and non-histone proteins. This alteration in protein

acetylation status triggers a cascade of downstream events culminating in anti-tumor activity.

Induction of Histone and Non-Histone Protein
Acetylation
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Ivaltinostat treatment leads to the hyperacetylation of histone H3 and H4.[2] This is a direct

consequence of HDAC inhibition and results in a more open chromatin structure, facilitating the

transcription of previously silenced genes, including tumor suppressor genes. Beyond histones,

Ivaltinostat also induces the acetylation of other proteins, such as tubulin.[3]

Activation of the p53 Signaling Pathway
A critical downstream effect of Ivaltinostat is the activation of the p53 tumor suppressor

pathway.[4][5] By inhibiting HDACs, Ivaltinostat promotes the acetylation of p53.[4][5]

Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of its

target genes. One of the key p53 target genes activated by Ivaltinostat is CDKN1A, which

encodes the cyclin-dependent kinase inhibitor p21.[3] The induction of p21 leads to cell cycle

arrest, primarily at the G2/M phase.[3]

Furthermore, acetylated p53 can also directly induce apoptosis by promoting the expression of

pro-apoptotic proteins such as BAX.[6] The activation of the p53 pathway is a central

component of Ivaltinostat's anti-tumor efficacy.

Ivaltinostat
(CG-200745)

HDACs
(e.g., HDAC1, 2, 3, 6)

Inhibition

Acetylated Histones p53 (acetylated, active)

Histones
(H3, H4)

Deacetylation

p53 (inactive)

Deacetylation

Chromatin Remodeling p21 (CDKN1A)
Expression ↑

BAX
Expression ↑

Tumor Suppressor Gene
Expression ↑

Cell Cycle Arrest
(G2/M) Apoptosis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4363698/
https://www.medchemexpress.com/cg-200745.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2259214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2259214/
https://www.medchemexpress.com/cg-200745.html
https://www.medchemexpress.com/cg-200745.html
https://www.researchgate.net/publication/319555465_CG200745_an_HDAC_inhibitor_induces_anti-tumour_effects_in_cholangiocarcinoma_cell_lines_via_miRNAs_targeting_the_Hippo_pathway
https://www.benchchem.com/product/b8201730?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ivaltinostat's mechanism of action via HDAC inhibition.

Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of

Ivaltinostat against purified HDAC enzymes.

Materials:

Purified recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Ivaltinostat (CG-745)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., Trypsin in assay buffer with a potent HDAC inhibitor like Trichostatin

A to stop the reaction)

96-well black microplates

Fluorometric microplate reader

Procedure:

Prepare serial dilutions of Ivaltinostat in the assay buffer.

In a 96-well black microplate, add the diluted Ivaltinostat solutions. Include wells for a

positive control (no inhibitor) and a negative control (no enzyme).

Add the purified HDAC enzyme to each well (except the negative control).

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

Stop the reaction by adding the developer solution to each well.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of

the fluorescent signal.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and

emission at 460 nm).

Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration relative to the

positive control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

Ivaltinostat concentration and fitting the data to a dose-response curve.
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Workflow for in vitro HDAC inhibition assay.
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Western Blot Analysis of Histone Acetylation
This protocol outlines the procedure for assessing the effect of Ivaltinostat on histone

acetylation levels in cultured cells.

Materials:

Cancer cell line of interest

Cell culture medium and supplements

Ivaltinostat

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA or Bradford)

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the

cells with various concentrations of Ivaltinostat for a specified duration (e.g., 24 hours).
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Include a vehicle-treated control.

Cell Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a

suitable lysis buffer. Collect the cell lysates and determine the protein concentration.

SDS-PAGE and Western Blotting:

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight

at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein

bands using an imaging system.

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the

total histone levels to determine the fold-change in acetylation upon Ivaltinostat treatment.
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Workflow for Western blot analysis of histone acetylation.
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Conclusion
Ivaltinostat is a potent pan-HDAC inhibitor with significant anti-cancer activity demonstrated in a

variety of preclinical models. Its mechanism of action is centered on the inhibition of HDAC

enzymes, leading to the hyperacetylation of histones and non-histone proteins. This epigenetic

modulation reactivates the p53 tumor suppressor pathway, resulting in cell cycle arrest and

apoptosis. The provided data and protocols offer a foundational understanding for researchers

and drug development professionals working with this promising therapeutic agent. Further

investigation to fully elucidate its inhibitory profile against all HDAC isoforms will be beneficial

for its continued clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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